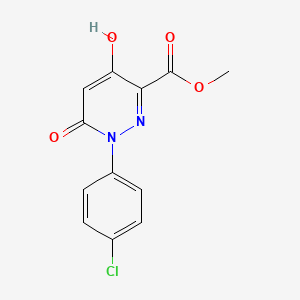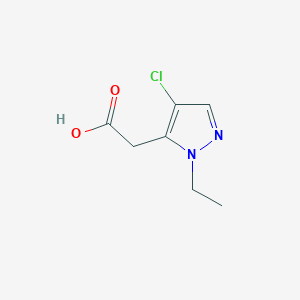![molecular formula C19H15F3N4O3S B2802445 2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide CAS No. 1351644-15-9](/img/structure/B2802445.png)
2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and a thiazolopyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
Construction of the thiazolopyridine core: This can be accomplished through a series of cyclization reactions involving thioamides and pyridine derivatives.
Amidation reaction: The final step involves the coupling of the furan-2-carboxamide with the thiazolopyridine intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of agrochemicals.
Trifluoromethylpyridines: Known for their applications in pharmaceuticals and agrochemicals.
Uniqueness
2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(furan-2-carbonylamino)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)11-4-1-2-5-12(11)24-18(28)26-8-7-13-15(10-26)30-17(23-13)25-16(27)14-6-3-9-29-14/h1-6,9H,7-8,10H2,(H,24,28)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUXRFRCFFBXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)
![1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2802365.png)

![N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide](/img/structure/B2802369.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea](/img/structure/B2802370.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-cyclohexylacetic acid](/img/structure/B2802371.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2802373.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2802377.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2802380.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2802383.png)

